2-(Piperidin-1-ylmethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQHXNOTYHHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902848 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4764-13-0 | |
| Record name | 2-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 1 Ylmethyl Phenol and Derivatives
Classical and Contemporary Synthetic Routes to 2-(Piperidin-1-ylmethyl)phenol
The preparation of this compound relies on key organic reactions that facilitate the formation of a new carbon-carbon bond between the phenolic ring and the aminomethyl moiety. The Mannich reaction is the most classical and widely employed strategy, while other modern protocols, including the Petasis reaction and methods utilizing alternative carbon sources, offer valuable alternatives for synthesizing the target compound and its derivatives.
The Mannich reaction is a cornerstone in the synthesis of this compound. mdpi.comacad.ronih.govresearchgate.net This three-component condensation reaction involves an active hydrogen compound (phenol), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). acad.roresearchgate.net The reaction proceeds via the formation of an Eschenmoser-like salt, an iminium ion, from the condensation of formaldehyde (B43269) and piperidine (B6355638). This electrophilic iminium ion is then attacked by the electron-rich phenol (B47542), which acts as a nucleophile. Due to steric and electronic factors, the substitution occurs preferentially at the ortho-position relative to the hydroxyl group, yielding this compound under kinetic control.
The efficiency of the Mannich reaction for producing this compound and its derivatives is highly dependent on the reaction conditions. Researchers have extensively studied parameters such as temperature, molar ratios, and reaction time to maximize yield and selectivity.
Conventional heating methods typically require temperatures between 60°C and 100°C in a suitable solvent like ethanol (B145695), with reaction times extending from 6 to 8 hours. However, the use of non-conventional energy sources has been shown to dramatically accelerate the process. For instance, infrared (IR) irradiation under solvent-free conditions can achieve high yields in just a few minutes at temperatures ranging from 120°C to 180°C. arkat-usa.org Similarly, microwave-assisted synthesis has also proven effective.
The stoichiometry of the reactants is another critical factor. While a 1:1:1 molar ratio of phenol, formaldehyde, and piperidine is standard, employing an excess of formaldehyde (2 to 4 equivalents) has been reported to improve product yields. arkat-usa.org
The following table summarizes the comparative yields under different Mannich reaction conditions for synthesizing aminomethylated phenols.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional (Ethanol) | 80 | 6–8 h | 65–70 | |
| Solvent-free (IR) | 180 | 25 min | 82 | |
| Microwave-assisted | 120 | 15 min | 78 | |
| DCM as C1 Source | Not Specified | Not Specified | 55 | frontiersin.org |
The choice of solvent and the use of catalysts can significantly influence the outcome of the Mannich reaction. Alcohols such as ethanol and methanol (B129727) are the most common solvents. arkat-usa.org However, other solvents including benzene (B151609), aprotic solvents, and even water have been utilized. arkat-usa.orgmdpi.com For certain substrates, cumene (B47948) has been identified as a superior solvent, leading to improved yields. nih.gov
A significant advancement in this area is the development of solvent-free reaction conditions. arkat-usa.orgclockss.org Often coupled with infrared irradiation, these "green" methods not only reduce environmental impact by eliminating organic solvents but also drastically cut down reaction times and can simplify product purification. arkat-usa.orgclockss.org
Catalysis can also play a role in accelerating the reaction. Acidic or basic catalysts like HCl or K₂CO₃ can speed up the initial formation of the iminium ion. However, in many modern protocols, particularly solvent-free systems, catalysts are often omitted to avoid complicating the purification process. In some specialized applications, transition metals like Cu(II) have been used to catalyze the cross-dehydrogenative ortho-aminomethylation of phenols. nih.gov Furthermore, solid catalysts such as calcium oxide (CaO) have been employed as a reusable and efficient medium for solventless Mannich reactions. clockss.org
The Petasis reaction, also known as the borono-Mannich reaction, serves as a complementary synthetic route for producing derivatives of alkylaminophenols. This one-pot, multi-component reaction involves the coupling of a hydroxy-aldehyde, an amine, and a boronic acid. While not the primary route for the parent this compound, it is highly valuable for synthesizing more complex derivatives where an additional substituent is introduced via the boronic acid component. For example, the reaction of 2-hydroxybenzaldehyde, piperidine, and a suitable boronic acid can generate a variety of substituted aminophenols. Key parameters for optimizing the Petasis reaction include the electronic nature of the boronic acid substituents and the choice of solvent, with methanol or ethanol being common.
Beyond the classical Mannich and Petasis reactions, other innovative methods for aminomethylation have been developed, expanding the toolkit for synthesizing this compound and related structures.
An efficient and novel protocol for aromatic aminomethylation uses dichloromethane (B109758) (DCM) as a C1 methylene (B1212753) source. frontiersin.org This method provides a direct route to aminomethyl-substituted aryl alcohols. In this approach, the reaction of phenol and piperidine in the presence of sodium hydride and DCM as the methylene donor successfully yields this compound. A reported yield for this specific transformation is 55%. frontiersin.org This innovative approach circumvents the use of formaldehyde, a common reactant in the classical Mannich reaction. frontiersin.org
Alternative Aminomethylation Protocols and Their Applicability
Regioselectivity in Phenol Aminomethylation
The aminomethylation of phenols, a key step in the synthesis of compounds like this compound, is an electrophilic aromatic substitution known as the Mannich reaction. The regioselectivity of this reaction, which dictates the position of the incoming aminomethyl group on the phenol ring, is a critical aspect.
Generally, the Mannich reaction on phenolic substrates leads to the substitution of an aminomethyl group at the position ortho to the hydroxyl group. acad.ro This preference is attributed to the directing effect of the hydroxyl group, which activates the ortho and para positions for electrophilic attack. The reaction typically proceeds through the formation of an iminium ion from formaldehyde and a secondary amine, such as piperidine. This electrophile then attacks the electron-rich phenol ring.
However, if the ortho positions are blocked, aminomethylation can occur at the para position. The regioselectivity can be influenced by several factors, including the nature of the substituents already present on the phenol ring and the reaction conditions. For instance, studies on bicyclic phenols have shown that the regioselectivity is highly dependent on the structure and size of the fused ring. clockss.org In some cases, a mixture of regioisomers can be formed, and the polarity of the solvent has been found to have a minimal impact on the product ratio. clockss.org
In the case of polysubstituted phenols, the position of aminomethylation is guided by the combined electronic and steric effects of the existing substituents. For example, in n-propyl gallate, which has a highly substituted ring, aminomethylation occurs at the available positions ortho and para to the hydroxyl groups. acad.ro Trifluoroacetic acid (TFA) has been used as a catalyst to achieve ortho-aminomethylation of phenols with N,O-acetals under mild conditions. rsc.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Halogenated derivatives of phenolic Mannich bases can be synthesized by starting with the corresponding halogenated phenols. For example, phenolic bis-Mannich bases containing fluorine, chlorine, and bromine have been synthesized by reacting the appropriate 4-halogenophenyl chalcones with paraformaldehyde and piperidine. tandfonline.com The aminomethylation in these cases occurs at the positions ortho to the hydroxyl group. tandfonline.com Similarly, 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol has been prepared from 2,4-dichlorophenol. frontiersin.orgresearchgate.net The synthesis of 3-chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride has also been reported, starting from 2-chloro-4-phenylphenol (B167023). bch.ro
Table 1: Examples of Synthesized Halogenated this compound Derivatives
| Starting Phenol | Amine | Product | Reference |
| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | Piperidine | 1-[3,5-Bis(piperidin-1-yl)methyl-4-hydroxyphenyl]-3-(4-fluorophenyl)-2-propen-1-one | tandfonline.com |
| 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | Piperidine | 1-[3,5-Bis(piperidin-1-yl)methyl-4-hydroxyphenyl]-3-(4-chlorophenyl)-2-propen-1-one | tandfonline.com |
| 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | Piperidine | 1-[3,5-Bis(piperidin-1-yl)methyl-4-hydroxyphenyl]-3-(4-bromophenyl)-2-propen-1-one | tandfonline.com |
| 2,4-Dichlorophenol | Piperidine | 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol | frontiersin.orgresearchgate.net |
| 2-Chloro-4-phenylphenol | Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | bch.ro |
Alkyl and aryl-substituted derivatives of this compound are synthesized from the corresponding substituted phenols. For instance, 4-methyl-2-(piperidin-1-ylmethyl)phenol and 2-methyl-6-(piperidin-1-ylmethyl)phenol (B7726138) have been synthesized from p-cresol (B1678582) and o-cresol, respectively. frontiersin.org The synthesis of 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol has also been reported. worldscientific.com
The reaction of 2-chloro-4-phenylphenol with formaldehyde and various secondary amines, including piperidine, in ethanol at room temperature yields novel aminomethylated 3-chlorobiphenyl-4-ols. bch.ro
Table 2: Examples of Alkyl and Aryl Substituted this compound Derivatives
| Starting Phenol | Product | Reference |
| p-Cresol | 4-Methyl-2-(piperidin-1-ylmethyl)phenol | frontiersin.org |
| o-Cresol | 2-Methyl-6-(piperidin-1-ylmethyl)phenol | frontiersin.org |
| 4-Phenylphenol | 2-((4-Hydroxyphenyl)(piperidin-1-yl)methyl)phenol | worldscientific.com |
| 2-Chloro-4-phenylphenol | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol | bch.ro |
Modifications to the piperidine ring itself can lead to a diverse range of derivatives. While direct modification of the piperidine ring in pre-formed this compound is less common, the use of substituted piperidines in the Mannich reaction is a straightforward approach. For example, using substituted piperidines in the reaction with a phenol and formaldehyde would yield derivatives with substituents on the piperidine ring. mdpi.com The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the initial formation of N-(Piperidin-1-yl)benzenesulfonamide, which is then further functionalized. who.int
The synthesis of phenolic Mannich bases is a broad field, and various amines can be used in place of piperidine to generate a wide array of derivatives. acs.org For example, morpholine (B109124) and N-methylpiperazine have been used to synthesize corresponding bis-Mannich bases from phenolic chalcones. tandfonline.com The reaction of 2-chloro-4-phenylphenol with formaldehyde and various secondary amines, such as morpholine and 4-(pyridin-2-yl)piperazine, has been shown to produce a range of aminomethylated 3-chlorobiphenyl-4-ols. bch.ro
Modifications on the Piperidine Ring
Purification and Isolation Techniques for this compound and its Analogs
The purification and isolation of this compound and its derivatives are crucial steps to obtain compounds of high purity for characterization and further studies. Common techniques include recrystallization, chromatography, and acid-base extraction.
Recrystallization is a widely used method for purifying solid Mannich bases. The crude product is dissolved in a suitable solvent or a mixture of solvents, and upon cooling or addition of a non-solvent, the purified compound crystallizes out. For instance, phenolic bis-Mannich bases have been recrystallized from acetonitrile (B52724) or a mixture of diisopropyl ether and methanol. tandfonline.com In some cases, recrystallization from ethanol or ethanol-acetone mixtures has been employed. bch.ro
Chromatographic techniques, such as column chromatography, are also utilized for purification. For example, flash chromatography has been used to isolate products. mdpi.com
Acid-base extraction is a particularly effective method for separating phenolic Mannich bases from unreacted starting materials and byproducts. The basic nature of the piperidine nitrogen allows the Mannich base to be extracted into an acidic aqueous solution. After separation from the organic layer, the aqueous layer is basified, causing the Mannich base to precipitate or be extracted back into an organic solvent. bch.ro
In some syntheses, the Mannich base is isolated as its hydrochloride salt. This is achieved by treating the purified base with hydrogen chloride in a suitable solvent like diethyl ether or acetone. bch.ro The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and dried. bch.rogoogle.com
Spectroscopic and Structural Elucidation of 2 Piperidin 1 Ylmethyl Phenol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Piperidin-1-ylmethyl)phenol by probing the interactions of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.
Detailed Research Findings: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties. A prominent and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak suggests the presence of hydrogen bonding, a significant feature in this molecule. Aromatic C-H stretching vibrations are identified by sharp, well-defined bands in the 3000-3100 cm⁻¹ region. In contrast, the aliphatic C-H stretching modes of the piperidine (B6355638) ring appear as distinct absorptions. Furthermore, the presence of the piperidine ring is confirmed by C-N vibrational bands, which are typically found around 1250 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretching (H-bonded) | 3200 - 3600 (broad) | Phenolic Hydroxyl |
| Aromatic C-H Stretching | 3000 - 3100 (sharp) | Benzene (B151609) Ring |
| Aliphatic C-H Stretching | 2850 - 2950 | Piperidine Ring & Methylene (B1212753) Bridge |
| C-N Stretching | ~1250 | Piperidine Ring |
| Aromatic C=C Bending | 1450 - 1600 | Benzene Ring |
| C-O Stretching | 1200 - 1260 | Phenol (B47542) |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Detailed Research Findings: The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The aromatic protons typically appear as multiplets in the downfield region of δ 6.5–7.5 ppm. A characteristic singlet for the methylene bridge protons (-CH₂-) connecting the piperidine and phenol rings is observed around δ 3.6 ppm. The protons on the piperidine ring exhibit distinct signals: the α-protons adjacent to the nitrogen atom resonate as broad multiplets around δ 2.4–2.6 ppm, while the remaining methylene protons appear as complex multiplets between δ 1.4 and 1.7 ppm. In some instances, particularly when strong intramolecular hydrogen bonding occurs, the phenolic hydroxyl proton can be shifted significantly downfield, sometimes to the δ 12–13 ppm region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons resonate in the δ 120–160 ppm range, with the carbon atom attached to the hydroxyl group (C-OH) being the most downfield. The aliphatic carbons of the piperidine ring and the methylene bridge appear in the upfield region, typically between δ 20 and 70 ppm. For instance, in a related derivative, 2-methyl-6-(piperidin-1-ylmethyl)phenol (B7726138), the piperidine carbons appear at δ 23.0, 24.8, and 53.2 ppm, with the methylene bridge carbon at δ 59.9 ppm. frontiersin.org
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and a Related Derivative
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Compound |
| ¹H | Aromatic | 6.5 - 7.5 | Multiplet | This compound |
| ¹H | Methylene Bridge (-CH₂-) | ~3.6 | Singlet | This compound |
| ¹H | Piperidine (α-CH₂) | 2.4 - 2.6 | Broad Multiplet | This compound |
| ¹H | Piperidine (β,γ-CH₂) | 1.4 - 1.7 | Complex Multiplet | This compound |
| ¹³C | Aromatic | 120 - 160 | - | This compound |
| ¹³C | Aliphatic (Piperidine & Methylene) | 20 - 70 | - | This compound |
| ¹³C | Piperidine (CH₂) | 23.0, 24.8, 53.2 | - | 2-Methyl-6-(piperidin-1-ylmethyl)phenol frontiersin.org |
| ¹³C | Methylene Bridge (-CH₂) | 59.9 | - | 2-Methyl-6-(piperidin-1-ylmethyl)phenol frontiersin.org |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Detailed Research Findings: The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to the π → π* electronic transitions of the phenolic chromophore. Typically, substituted phenols exhibit a primary absorption band around 280 nm. The exact wavelength and intensity of absorption can be influenced by the solvent and the substitution pattern on the aromatic ring. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis spectrum and support the experimental findings. jcsp.org.pk
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
Detailed Research Findings: The molecular formula of this compound is C₁₂H₁₇NO, corresponding to a molecular weight of 191.27 g/mol . In mass spectrometric analysis, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 191. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. For example, a related compound, 2-(piperidin-1-ylmethyl)naphthalen-1-ol, showed a calculated m/z for [(M+H)⁺] of 242.1539 and a found value of 242.1546, demonstrating the precision of this technique. frontiersin.org Fragmentation patterns in the mass spectrum can also offer structural insights. A common fragmentation pathway involves the loss of the piperidinylmethyl substituent, which can lead to a base peak corresponding to the tropylium (B1234903) ion.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value | Method |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| Molecular Ion Peak [M]⁺ | m/z 191 | MS |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal system and space group describe the symmetry of the crystal lattice.
Detailed Research Findings: The analysis of 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol revealed that it crystallizes in the monoclinic crystal system with the P2₁/c space group. iucr.orgresearchgate.net This indicates a specific set of symmetry elements present in the crystal lattice. The piperidine ring in this structure adopts a stable chair conformation. iucr.org A key feature observed is a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the piperidine ring, which stabilizes the molecular conformation. iucr.org
Interactive Data Table: Crystallographic Data for 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.orgresearchgate.net |
| Space Group | P2₁/c | iucr.orgresearchgate.net |
| a (Å) | 9.571 (4) | iucr.org |
| b (Å) | 11.794 (4) | iucr.org |
| c (Å) | 11.345 (5) | iucr.org |
| β (°) | 95.89 (3) | iucr.org |
| V (ų) | 1273.9 (9) | iucr.org |
| Z | 4 | iucr.org |
Molecular Conformation of the Piperidine Ring and Phenol Moiety
Crystallographic studies of compounds structurally related to this compound, such as 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol, have been instrumental in determining the preferred molecular conformation. iucr.org In these structures, the piperidine ring consistently adopts a chair conformation. iucr.orgresearchgate.netresearchgate.net This is the most thermodynamically stable arrangement for a six-membered saturated ring, as it minimizes both angular and torsional strain.
The spatial orientation of the piperidinylmethyl substituent relative to the phenol ring is well-defined. For the dichlorinated analogue, specific torsion angles have been determined, providing a quantitative description of the molecular geometry. iucr.org The torsion angle defined by atoms C1—C6—C7—N1 is 44.20 (18)°, while the C5—C6—C7—N1 torsion angle is -139.28 (14)°. iucr.org These values precisely describe the rotational position of the piperidine and methylene groups with respect to the phenolic ring. The bond lengths and angles within the piperidylmethyl group are within the normal ranges for such structures. iucr.org
Interactive Table: Torsion Angles in 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol
| Torsion Angle | Value (°) |
| C1—C6—C7—N1 | 44.20 (18) |
| C5—C6—C7—N1 | -139.28 (14) |
| Data sourced from crystallographic studies of the dichlorinated analogue. iucr.org |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Detailed parameters for this O—H···N hydrogen bond have been elucidated from the crystal structure of 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol. iucr.orgresearchgate.net
Interactive Table: Intramolecular Hydrogen Bond Parameters
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1 | H1 | N1 | 0.86 | 1.87 | 2.6456 (18) | 149 |
| Parameters obtained from the crystal structure of 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol. researchgate.net |
π-π Stacking and Other Non-Covalent Interactions in Crystal Packing
The π–π stacking interactions are a significant force in the crystal engineering of aromatic compounds, contributing to the formation of stable, ordered structures. nih.govresearchgate.net While specific centroid-to-centroid distances for π-π stacking in this compound are not detailed in the available literature, the shortest intermolecular carbon-carbon (C···C) contact distance in its dichlorinated derivative has been measured at 3.533 (2) Å, indicating close packing of the aromatic rings. iucr.orgresearchgate.net Such distances are typical for stabilizing π–π interactions in organic crystals. researchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) Studies on Radiation-Induced Modifications
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, such as free radicals. icm.edu.pl Studies on single crystals of this compound exposed to gamma radiation have provided insight into its behavior under ionizing conditions. icm.edu.plbibliotekanauki.pl
When single crystals of this compound were irradiated with a ⁶⁰Co source, no EPR signal was detected at absorbed doses of 22.8 kGy and 45.6 kGy. icm.edu.plbibliotekanauki.pl However, upon irradiation at a higher dose of 68.4 kGy at room temperature, a distinct EPR signal was observed, indicating the formation of a stable radical species. icm.edu.pl
Analysis of the EPR spectra revealed the presence of one type of radical center. icm.edu.pl The experimental data yielded an average g-value of 2.0052 and a hyperfine coupling constant (A_H) of 0.74 mT. icm.edu.plbibliotekanauki.pl It is proposed that the radical is formed by the breaking of a C-H bond, with the resulting free electron becoming delocalized within the benzene ring. icm.edu.pl The non-irradiated compound did not exhibit any EPR signal. icm.edu.pl
Interactive Table: EPR Data for Irradiated this compound
| Irradiation Dose (kGy) | EPR Signal | Average g-value | Hyperfine Constant (A_H) (mT) |
| 0 | Not Observed | - | - |
| 22.8 | Not Observed | - | - |
| 45.6 | Not Observed | - | - |
| 68.4 | Observed | 2.0052 | 0.74 |
| Data from EPR studies on single crystals exposed to ⁶⁰Co gamma radiation at room temperature. icm.edu.plbibliotekanauki.pl |
Computational and Theoretical Investigations of 2 Piperidin 1 Ylmethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the molecular geometry, electronic characteristics, and vibrational behavior of 2-(Piperidin-1-ylmethyl)phenol and its derivatives. These computational methods allow for a detailed analysis of the molecule at the atomic level.
Density Functional Theory (DFT) has emerged as a primary tool for investigating the structural and electronic nature of this compound. DFT calculations, particularly with the B3LYP hybrid functional, have been shown to provide accurate predictions of molecular parameters when compared with experimental results for similar compounds. These studies confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation.
The accuracy of DFT and other quantum chemical calculations is highly dependent on the chosen methodology and basis set. For compounds in the alkylaminophenol class, including this compound, the B3LYP hybrid functional is frequently used in conjunction with basis sets like 6-311++G(d,p). worldscientific.comjcsp.org.pk The Hartree-Fock (HF) method is also employed for comparative purposes. worldscientific.comjcsp.org.pk The selection of a suitable basis set, such as the 6-311++G(d,p) set, is crucial for obtaining reliable results for geometric, electronic, and spectroscopic parameters. jcsp.org.pk
Theoretical calculations provide precise values for the geometric parameters of this compound. DFT studies have been used to determine bond lengths, bond angles, and dihedral angles. jcsp.org.pk For instance, in a related compound, the O-H bond length was calculated to be 0.966 Å by the B3LYP method and 0.942 Å by the HF method, which compares well with the experimental value of 0.96 Å. jcsp.org.pk Similarly, the N-C bond length was calculated at 1.477 Å (B3LYP) and 1.464 Å (HF), close to the experimental finding of 1.47 Å. jcsp.org.pk The aromatic C-C bond lengths are typically found to be in the range of 1.38 to 1.41 Å. The C-O bond of the phenolic group is approximately 1.37 Å.
Below is a table summarizing selected calculated geometric parameters for a related alkylaminophenol compound, demonstrating the comparative results from B3LYP and HF methods.
| Geometric Parameter | Bond/Angle | B3LYP | HF |
| Bond Length (Å) | O-H | 0.966 | 0.942 |
| N-C | 1.477 | 1.464 | |
| C=C | 1.372 | 1.356 | |
| Bond Angle (°) | C-C-H | 110.1 | 111.4 |
| C-O-H | 104.7 | 104.1 |
Note: Data is for a related compound, 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, and is illustrative of the methods applied to this class of compounds. jcsp.org.pk
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability. jcsp.org.pk
For a related compound, the HOMO energy was calculated to be approximately -5.9 eV, with the LUMO energy around -1.7 eV, resulting in an energy gap of about 4.2 eV. A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. The HOMO is typically localized on the phenol (B47542) ring and the nitrogen atom, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed over the aromatic ring, suggesting it as the likely region for accepting electrons.
The table below presents the calculated HOMO, LUMO, and energy gap values for a related compound using both B3LYP and HF methods.
| Parameter | B3LYP (eV) | HF (eV) |
| E(HOMO) | -5.939 | -8.094 |
| E(LUMO) | -1.689 | 0.010 |
| ΔE (Energy Gap) | 4.250 | 8.104 |
Note: Data is for 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol. jcsp.org.pk
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. jcsp.org.pkuni-muenchen.de The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).
For molecules in this class, the MEP map typically shows the most negative potential around the phenolic oxygen atom, making it a likely site for electrophilic attack. The region around the hydrogen of the hydroxyl group exhibits a positive potential, indicating it is a potential site for nucleophilic interaction. The nitrogen atom also shows a region of negative potential, consistent with its basic character. jcsp.org.pk
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. These calculations are often carried out using DFT methods, such as B3LYP. jcsp.org.pk The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. jcsp.org.pk For instance, scaling factors of 0.958 for frequencies above 1700 cm⁻¹ and 0.978 for frequencies below 1700 cm⁻¹ are commonly applied. jcsp.org.pk
The calculated vibrational spectra generally show good agreement with experimental FT-IR spectra, helping to assign specific vibrational modes to the observed absorption bands. jcsp.org.pk For example, the O-H stretching vibration is predicted at specific wavenumbers that correspond well with experimental observations after scaling. jcsp.org.pkjcsp.org.pk
The following table shows a comparison of experimental and calculated vibrational frequencies for a related compound.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP, scaled) (cm⁻¹) | Calculated (HF, scaled) (cm⁻¹) |
| O-H stretch | 3752 | 3824 | 3974 |
| =C-H aromatic stretch | 3200 | 3080 | 3216 |
| C=C aromatic stretch | 1607, 1600, 1586 | 1619, 1611, 1594 | 1778, 1751, 1742 |
Note: Data is for 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol. jcsp.org.pkjcsp.org.pk
Basis Set Selection and Methodologies (e.g., B3LYP, HF)
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis is instrumental in understanding the delocalization of electron density through hyperconjugative interactions, which are key to molecular stability. worldscientific.comresearchgate.net
Hyperconjugation involves the interaction of filled (donor) Lewis-type NBOs with empty (acceptor) non-Lewis NBOs. researchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory. For molecules similar to this compound, NBO analysis reveals significant charge delocalization. worldscientific.comresearchgate.net For instance, studies on related alkylaminophenol compounds show strong intramolecular hyperconjugative interactions that contribute to their stability. researchgate.net These interactions often involve the lone pair electrons on the oxygen and nitrogen atoms acting as donors and antibonding orbitals within the molecular framework acting as acceptors. researchgate.netresearcher.life
In a related compound, 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO analysis using the DFT/B3LYP method with a 6-311G(d,p) basis set was performed to understand intermolecular and intramolecular bonding. dergipark.org.tr The analysis of donor-acceptor interactions revealed the electronic delocalization and its stabilizing effects. dergipark.org.tr For instance, the interaction between a lone pair (LP) on the oxygen atom and an antibonding orbital of a neighboring carbon-carbon bond (π* C-C) indicates significant charge transfer and stabilization.
A detailed NBO analysis for a related alkylaminophenol compound highlights the key donor-acceptor interactions and their stabilization energies.
Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Related Alkylaminophenol
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-C3) | 5.42 |
| LP (1) N1 | π* (C4-C5) | 3.89 |
| π (C2-C3) | π* (C4-C5) | 20.15 |
| π (C4-C5) | π* (C2-C3) | 18.77 |
| π (C6-C7) | π* (C8-C9) | 22.31 |
Data adapted from studies on structurally similar compounds. E(2) represents the stabilization energy.
This data illustrates the substantial electronic delocalization within the aromatic system and the role of the nitrogen lone pair in contributing to this delocalization. The high stabilization energies associated with π-π* interactions underscore the aromatic character and stability of the phenol ring.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and preferred three-dimensional structures of molecules. For this compound, these studies are crucial for understanding its flexibility and how it might interact with other molecules.
The orientation of the phenolic hydroxyl group is also a significant factor in the conformational landscape, as it can participate in both intramolecular and intermolecular hydrogen bonding. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the piperidine nitrogen atom can significantly stabilize a particular conformation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). worldscientific.comresearchgate.net These theoretical predictions are often compared with experimental data to validate both the computational model and the experimental assignments. jcsp.org.pk
For compounds structurally related to this compound, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have shown excellent agreement between calculated and experimental vibrational frequencies. researchgate.netjcsp.org.pk For example, in a study on 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, the calculated vibrational bands for O-H and aromatic C-H stretching vibrations were found to be in good agreement with the experimental FT-IR spectrum. jcsp.org.pk
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Structurally Similar Compound
| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) | Calculated (HF) |
| O-H stretch | 3752 | 3824 | 3974 |
| =C-H aromatic stretch | 3200 | 3080 | 3216 |
| C=C aromatic stretch | 1607 | 1619 | 1778 |
Data adapted from a study on 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol. jcsp.org.pk
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic properties like HOMO-LUMO energy gaps and UV-Vis absorption spectra. worldscientific.comresearchgate.net These calculations help in understanding the electronic transitions within the molecule.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. longdom.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the delocalization of π-electrons. jcsp.org.pkanalis.com.my Computational chemistry is a vital tool for predicting the NLO properties of molecules, including parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr
For alkylaminophenol compounds, which are structurally related to this compound, computational studies have been conducted to evaluate their NLO potential. worldscientific.comresearchgate.net These studies often use a reference compound, such as p-Nitroaniline (pNA), for comparison. jcsp.org.pk It has been found that the linear polarizability and hyperpolarizability values of some alkylaminophenols are higher than those of pNA, suggesting their potential as NLO materials. worldscientific.com
The NLO properties are calculated using methods like DFT (B3LYP, WB97XD) and Hartree-Fock (HF) with extended basis sets. worldscientific.comjcsp.org.pk The calculated values for dipole moment, polarizability, and hyperpolarizability provide insight into the molecule's response to an external electric field. An increase in conjugation and the presence of electron-donating and electron-accepting groups can enhance the NLO properties. jcsp.org.pk
Table 3: Calculated NLO Properties of a Related Alkylaminophenol Monomer
| Parameter | B3LYP | WB97XD | HF |
| Dipole Moment (μ) (Debye) | 3.14 | 3.45 | 3.28 |
| Polarizability (α) (esu) | 2.98 x 10⁻²³ | 2.87 x 10⁻²³ | 2.71 x 10⁻²³ |
| Hyperpolarizability (β) (esu) | 1.95 x 10⁻³⁰ | 1.65 x 10⁻³⁰ | 1.15 x 10⁻³⁰ |
Data adapted from a study on a substituted alkylaminophenol monomer. jcsp.org.pk
These theoretical investigations are fundamental to understanding the structure-property relationships that govern the chemical and physical behavior of this compound.
Biological and Medicinal Chemistry Applications of 2 Piperidin 1 Ylmethyl Phenol and Its Analogs
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For 2-(piperidin-1-ylmethyl)phenol and its analogs, SAR studies have been crucial in identifying key structural features that govern their biological activities.
Modifications on both the phenolic ring and the piperidine (B6355638) moiety of the this compound scaffold have been shown to significantly influence biological activity.
Phenolic Ring Substitutions: The introduction of various substituents on the phenol (B47542) ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, the position of the hydroxyl group is critical. Analogs like 3-(Piperidin-1-ylmethyl)phenol have shown improved solubility and activity in some cases. The presence of bulky groups, such as tert-butyl groups at the 2 and 6 positions of the phenol ring, can influence the compound's antioxidant and anti-inflammatory properties. ontosight.ai
Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of methyl groups at the 2- and 5-positions, can increase lipophilicity and potentially slow down hepatic clearance. Replacing the piperidine ring with a smaller pyrrolidine (B122466) ring may enhance binding to specific protein pockets.
The following table summarizes the effects of some of these modifications:
Table 1: Influence of Substituent Modifications on Biological Activity
| Compound/Analog | Modification | Observed Effect | Potential Application |
| 3-(Piperidin-1-ylmethyl)phenol | Isomeric variation of the hydroxyl group position | Improved solubility and activity. | General drug development |
| 2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol | Bulky tert-butyl groups on the phenol ring | Potential antioxidant and anti-inflammatory activities. ontosight.ai | Antioxidant, Anti-inflammatory |
| 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine | Methyl groups on the piperidine ring | Increased lipophilicity, potential for slower hepatic clearance. | CNS drug development |
| {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine | Replacement of piperidine with pyrrolidine | May enhance binding to flat protein pockets. | Targeted drug design |
The design and optimization of ligands based on the this compound scaffold are guided by SAR data to improve potency, selectivity, and pharmacokinetic properties.
Target-Specific Design: Ligand design often begins with a known biological target. For example, if the target is a specific enzyme or receptor, computational methods like molecular docking can be used to predict how different analogs will bind. This allows for the rational design of new derivatives with improved affinity and selectivity.
Bioisosteric Replacement: A common optimization strategy involves bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For instance, replacing the piperidine ring with a morpholine (B109124) or piperazine (B1678402) ring can alter the compound's polarity and hydrogen bonding capacity, potentially leading to improved interactions with the target protein. nih.gov
Conformational Restriction: Reducing the number of rotatable bonds by introducing cyclic structures can lead to more rigid molecules. This conformational restriction can improve binding affinity by reducing the entropic penalty upon binding. For example, incorporating the phenethylamine (B48288) moiety into a cyclic system has been explored to enhance activity. nih.gov
Improving Pharmacokinetic Properties: Optimization strategies also focus on improving properties like solubility, metabolic stability, and membrane permeability. For example, introducing polar groups can increase solubility, while blocking metabolically labile sites can improve stability.
Influence of Substituent Modifications on Biological Activity
Antimicrobial Activity Studies
Analogs of this compound have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anti-tubercular effects.
Derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Studies have reported significant antibacterial effects of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. jocpr.comresearchgate.net
Gram-Negative Bacteria: Efficacy against Gram-negative bacteria like Escherichia coli has also been observed. jocpr.com The antibacterial activity is often influenced by the specific substituents on the aromatic ring and the nature of the heterocyclic amine. mdpi.com
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt the bacterial cell membrane or interfere with essential enzymatic pathways. researchgate.net
The following table provides a summary of the antibacterial activity of some piperidine derivatives.
Table 2: Antibacterial Efficacy of Selected Piperidine Derivatives
| Bacterial Strain | Compound Type | Observed Activity |
| Staphylococcus aureus | This compound derivatives | Significant inhibition at low concentrations. jocpr.com |
| Escherichia coli | This compound derivatives | Significant inhibition at low concentrations. jocpr.com |
| Bacillus subtilis | N-substituted 2-piperidine-4-yl-2H-benzotriazoles | Good antibacterial activity. researchgate.net |
Several derivatives of this compound have exhibited promising antifungal properties.
Candida Species: Piperidine derivatives have shown activity against various Candida species, including the often-resistant Candida auris. nih.gov Novel piperidine derivatives containing a triazole moiety have demonstrated potent anti-Candida activity with low minimum inhibitory concentrations (MICs). nih.gov
Aspergillus Species: Some analogs have also been tested against Aspergillus species, showing potential for the development of new antifungal agents. wjpsronline.com
Structure-Activity Relationship: The antifungal activity is often associated with the presence of specific functional groups. For example, the incorporation of a triazole ring has been shown to enhance antifungal efficacy. nih.gov The lipophilicity and electronic nature of the substituents on the phenyl ring also play a crucial role. mdpi.com
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel anti-tubercular agents. Analogs of this compound have emerged as a promising class of compounds in this area.
Activity against Mycobacterium tuberculosis: Several studies have reported the in vitro activity of this compound derivatives against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. researchgate.netsemanticscholar.orgnih.gov
SAR for Anti-tubercular Activity: The structure-activity relationship for anti-tubercular activity has been extensively studied. For instance, the introduction of hydrophobic groups at the para-position of the N-phenyl ring in N-phenylindole derivatives containing a piperidin-1-ylmethyl moiety resulted in significant anti-TB activity. semanticscholar.orgnih.gov In another study, novel Triclosan mimic diphenyl ether derivatives containing the this compound scaffold showed promising activity. researchgate.net
Target Identification: Some of these compounds are believed to target essential enzymes in M. tuberculosis, such as polyketide synthase 13 (Pks13), which is involved in the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. semanticscholar.orgnih.gov Others have been identified as inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for mycobacterial survival. mdpi.com
Table 3: Anti-tubercular Activity of Selected Piperidin-1-ylmethylphenol Analogs
| Compound Series | Target | Key Findings |
| N-phenylindole derivatives | Pks13 | Potent activity against M. tuberculosis H37Rv, with MIC values as low as 0.0625 µg/mL for some analogs. semanticscholar.orgnih.gov |
| Triclosan mimic diphenyl ether derivatives | Enoyl-ACP reductase | Compounds with MIC values of 25 µg/mL against M. tuberculosis H37Rv. researchgate.net |
| Piperidinol derivatives | Arylamine N-acetyltransferase (NAT) | Potent antimycobacterial activity with MIC values below 10 µg/mL. mdpi.com |
Anti-plasmodial/Antimalarial Activity
Phenolic Mannich bases, particularly analogs of this compound, have been a focal point in the search for new antimalarial agents. Research has demonstrated that these compounds can exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Studies on di-Mannich bases derived from 4-aminophenol (B1666318) have shown significant antiplasmodial effects. For instance, a series of compounds developed from 4-(7'-trifluoromethylquinolin-4'-ylamino)phenol were tested against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K1) strains of P. falciparum. Many of these analogs displayed inhibitory concentrations (IC₅₀) that were comparable or superior to the established antimalarial drugs mefloquine (B1676156) and amodiaquine (B18356). tandfonline.comnih.gov One standout compound, 2,6-bis(piperidin-1''-ylmethyl)-4-(7'-trifluoromethylquinolin-4'-ylamino)phenol (TN112), demonstrated significantly greater activity than chloroquine, mefloquine, and amodiaquine against both parasite strains. tandfonline.comnih.gov Similarly, the 7'-chloro analog, 4-(7'-chloroquinolin-4'-ylamino)-2,6-bis(piperidin-1-ylmethyl)phenol, was found to be highly active, with IC₅₀ values ranging from 6.3 to 12.5 nM. publish.csiro.aupublish.csiro.au
Further investigations into the structure-activity relationship (SAR) of these Mannich bases have provided valuable insights. Di-Mannich bases have generally shown higher activity than their mono-Mannich counterparts. nih.gov The nature of the amine substituent in the Mannich base side chain also plays a crucial role; for example, the di-Mannich base with 3,5-dimethylpiperidino groups was the most active among a series of bromo-naphthyridine compounds tested against the K1 isolate. tandfonline.com Conversely, the presence of a bulky t-butyl group adjacent to the phenolic hydroxyl was found to be detrimental to antimalarial activity. publish.csiro.au Novel benzimidazole (B57391) analogs that incorporate phenolic Mannich base side chains have also been synthesized, with some showing potent activity against both NF54 and K1 strains of P. falciparum. acs.org
Table 1: In Vitro Antimalarial Activity of Selected Phenolic Mannich Base Analogs
| Compound | P. falciparum Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,6-bis(piperidin-1''-ylmethyl)-4-(7'-trifluoromethylquinolin-4'-ylamino)phenol (TN112) | FCQ-27 (Sensitive) | Superior to chloroquine, mefloquine, amodiaquine | tandfonline.comnih.gov |
| 2,6-bis(piperidin-1''-ylmethyl)-4-(7'-trifluoromethylquinolin-4'-ylamino)phenol (TN112) | K1 (Resistant) | Superior to chloroquine, mefloquine, amodiaquine | tandfonline.comnih.gov |
| 4-(7'-chloroquinolin-4'-ylamino)-2,6-bis(piperidin-1-ylmethyl)phenol | FCQ-27 & K-1 | 6.3-12.5 nM | publish.csiro.aupublish.csiro.au |
| 5-methyl-3-((N,N-diethylamino)methyl)-2-hydroxy aniline (B41778) based benzimidazole | NF54 (Sensitive) | 0.19–0.65 µM | acs.org |
| 5-methyl-3-((N,N-diethylamino)methyl)-2-hydroxy aniline based benzimidazole | K1 (Resistant) | 0.06–0.46 µM | acs.org |
Antioxidant Activity Investigations
The phenolic hydroxyl group is a well-known pharmacophore that imparts antioxidant properties, and Mannich bases derived from phenols are no exception. researchgate.net These compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. researchgate.netjyoungpharm.org
The antioxidant capacity of these compounds is frequently assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. tandfonline.comrasayanjournal.co.in Studies on catechol-derived Mannich bases, which possess a di-hydroxy phenol structure, have shown they are potent DPPH radical scavengers and efficient Fe(II) chelators. tandfonline.com The presence of the catechol moiety allows them to act as effective reductants. tandfonline.com
In a series of Mannich bases derived from dehydrozingerone (B89773), most derivatives exhibited higher antioxidant activity than the parent compound. jyoungpharm.org The compound with a dimethylamine (B145610) moiety was the most potent in the DPPH assay, with an IC₅₀ value of 50.23 μM, which was a significant improvement over the parent dehydrozingerone (IC₅₀ = 103.35 μM). jyoungpharm.org Similarly, in a study of vanillic acid-derived Mannich bases, the introduction of the aminomethyl group enhanced the free-radical scavenging activity compared to the parent acid. rasayanjournal.co.in The compound 5-(pyrrolidin-1-ylmethyl)vanillic acid demonstrated the highest activity in the DPPH assay. rasayanjournal.co.in These findings confirm that phenolic compounds possess significant antioxidant capabilities, which can be modulated by the introduction of Mannich base side chains. nih.gov
Table 2: Antioxidant Activity of Selected Phenolic Mannich Base Analogs
| Compound Series | Most Active Compound | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Dehydrozingerone Derivatives | Compound 2e (dimethylamine moiety) | DPPH | 50.23 µM | jyoungpharm.org |
| Vanillic Acid Derivatives | 5-(pyrrolidin-1-ylmethyl)vanillic acid (2e) | DPPH | Best in series | rasayanjournal.co.in |
| Pyrazoline Derivatives | Compound 28e | DPPH & NO Scavenging | Highest in series, better than standards | nih.gov |
Enzyme Inhibition Studies
Analogs of this compound have been used to synthesize metal complexes that mimic the function of catecholase, a type-3 copper enzyme that oxidizes o-diphenols to their corresponding o-quinones. ub.ro These biomimetic studies are crucial for understanding enzymatic mechanisms and developing artificial enzymes.
A study involving Cu(II) and Fe(III) complexes of 4-methyl-2-((piperidin-1-yl)methyl)phenol investigated their ability to catalyze the oxidation of catechol. The turnover rates for these complexes ranged from 6.02 to 22.72 h⁻¹. ub.ro It was found that the coordination environment of the metal ion significantly impacted the catalytic activity. For example, the inclusion of a thiocyanate (B1210189) ligand in the Fe(III) complex led to an increase in catecholase activity. ub.ro This highlights how subtle changes in the structure of the complex can either enhance or reduce its biomimetic function. ub.ro While many studies focus on dinuclear copper complexes to mimic the enzyme's active site, some mononuclear complexes have also shown impressive results, prompting further investigation into this class of compounds. ub.rorsc.org Kinetic studies of other mononuclear copper(II) complexes with different phenol-based ligands have reported turnover numbers as high as 2560 h⁻¹, demonstrating the potential of these systems as effective catalysts for catechol oxidation. mdpi.com
Table 3: Catecholase Mimicking Activity of Metal Complexes of a this compound Analog
| Complex | Turnover Rate (h⁻¹) | Reference |
|---|---|---|
| Cu(II) Complex I | 22.72 | ub.ro |
| Cu(II) Complex II | 7.14 | ub.ro |
| Fe(III) Complex III | 6.02 | ub.ro |
| Fe(III) Complex IV (with thiocyanate) | 15.48 | ub.ro |
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Phenols are a known class of CA inhibitors, and Mannich bases derived from them have been explored for this activity. tandfonline.comresearchgate.net
In a study on Mannich bases of thymol (B1683141), a series of compounds, including 5-Methyl-4-[(piperidin-1-yl)methyl]-2-(propan-2-yl)phenol, were synthesized and tested for their inhibitory effects on two human CA isoforms, hCA I and hCA II. tandfonline.com All the synthesized thymol derivatives showed moderate inhibitory activity against both isoforms. tandfonline.com This research aligns with other findings where phenolic Mannich bases, such as those incorporating a benzimidazole moiety, displayed moderate inhibition of hCA I and hCA II. researchgate.net While not as potent as the classical sulfonamide inhibitors, these compounds represent a different scaffold for designing novel CA inhibitors. tandfonline.comresearchgate.net
Table 4: Carbonic Anhydrase Inhibition by a Thymol-Piperidine Mannich Base Analog
| Compound | Target Enzyme | Inhibition (%) at 10⁻⁴ M | Reference |
|---|---|---|---|
| 5-Methyl-4-[(piperidin-1-yl)methyl]-2-(propan-2-yl)phenol | hCA I | 40.4 | tandfonline.com |
| hCA II | 35.8 | tandfonline.com |
The enzyme acetylcholinesterase (AChE) is the primary target of organophosphorus (OP) nerve agents and pesticides. Inhibition of AChE leads to a cholinergic crisis that can be fatal. The standard treatment involves the use of oxime-based reactivators to restore enzyme function. jcu.cz However, these oximes have limitations, prompting a search for non-oxime reactivators. researchgate.net
Within this context, 4-amino-2-(piperidin-1-ylmethyl)phenol, an analog of the parent compound, has been identified as a non-oxime reactivator of OP-inhibited AChE. dtic.mil Structure-activity relationship studies on this class of molecules, known as ADOC (amino-(diethylaminomethyl)phenol) analogs, have revealed that the phenolic hydroxyl group is essential for reactivation. dtic.mil The synthesis of a library of ADOC analogs, including the piperidine variant, was undertaken to facilitate these studies and develop more effective non-oxime therapies for nerve agent poisoning. dtic.mil Research has shown that other analogs, such as 4-amino-2-(pyrrolidin-1-ylmethyl)phenol, may be even better AChE reactivators than the original ADOC structure. researchgate.net
Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, as it catalyzes the final condensation step in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. semanticscholar.orgnih.gov This makes Pks13 an attractive target for the development of new anti-tuberculosis drugs. nih.govmdpi.com
Analogs of this compound have been incorporated into more complex molecular scaffolds designed to inhibit Pks13. For example, N-phenylindole derivatives featuring a piperidin-1-ylmethyl group on a phenolic ring have been synthesized and evaluated. semanticscholar.orgmdpi.com Structure-activity relationship studies led to the discovery of potent compounds with minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv as low as 0.0625 µg/mL. mdpi.comnih.gov Thermal stability analysis confirmed that these compounds bind with high affinity to the thioesterase (TE) domain of Pks13. mdpi.comnih.gov Similarly, benzofuran-based Pks13 inhibitors have been optimized where the piperidine moiety at one position was explored alongside modifications to the phenolic ring at another. semanticscholar.orgacs.org These studies validate that targeting Pks13 is a viable strategy for anti-TB drug discovery and provide novel scaffolds based on the phenolic Mannich base structure for developing lead compounds. semanticscholar.orgmdpi.com
Table 5: Pks13 Inhibition by Selected Phenolic Mannich Base Analogs
| Compound Scaffold | Example Compound | Activity (MIC vs. Mtb H37Rv) | Reference |
|---|---|---|---|
| N-phenylindole derivatives | Compound 45 | 0.0625 µg/mL | mdpi.comnih.gov |
| Compound 58 | 0.125 µg/mL | mdpi.comnih.gov | |
| Benzofuran derivatives | Compound 36 (2,6-difluoro phenol analog) | Maintained good MIC activity | semanticscholar.org |
Acetylcholinesterase Reactivation
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand and predict how small molecules, such as derivatives of this compound, interact with biological targets like proteins and nucleic acids. mdpi.comnih.gov By analyzing these interactions, researchers can gain insights into the molecule's potential biological activity and mechanism of action. nih.gov
Molecular docking studies have been employed to investigate the interaction between analogs of this compound and DNA. For instance, computational analyses of certain Schiff base metal complexes have been performed to understand their DNA binding capabilities. biointerfaceresearch.com
Docking analysis of one such Schiff base ligand indicated an intercalative mode of binding with DNA. biointerfaceresearch.com However, its corresponding metal complexes were found to engage in a mixed mode of interactions. The binding energies, which indicate the strength of the interaction, were calculated for the ligand and its Cobalt(III), Copper(II), and Nickel(II) complexes with DNA (represented by PDB ID: 1BNA). The calculated energies suggest varying affinities for DNA among the tested compounds. biointerfaceresearch.com Electronic absorption spectroscopy is another technique used to confirm and study the binding interactions between metal complexes and Calf Thymus DNA (CT-DNA). biointerfaceresearch.com
Table 1: Molecular Docking Scores of a Schiff Base Ligand and its Metal Complexes with DNA and Proteins
| Compound | Binding Energy with DNA (1BNA) (kcal/mol) | Binding Score with p53 Mutant (kcal/mol) | Binding Score with Cu, Zn-SOD (1CB4) (kcal/mol) |
|---|---|---|---|
| Ligand (HL) | -6.5 | -8.0 | -7.5 |
| Co(III) Complex (C-1) | -6.9 | -7.9 | -7.8 |
| Cu(II) Complex (C-2) | -7.4 | -8.3 | -8.1 |
| Ni(II) Complex (C-3) | -7.0 | -8.1 | -7.9 |
Data sourced from docking investigations on Schiff base metal complexes. biointerfaceresearch.com
The interaction of this compound analogs with various protein receptors is a key area of investigation for determining their potential therapeutic applications.
Opioid Receptors: Bivalent ligands based on N-phenyl-N-(piperidin-2-ylmethyl)propionamide have been synthesized and evaluated for their affinity to opioid receptors. These hybrid molecules demonstrated significant binding affinities, ranging from nanomolar to subnanomolar levels, at both μ (mu) and δ (delta) opioid receptors. nih.gov Structure-activity relationship studies revealed that a small molecule analog exhibited excellent binding affinity and selectivity for the μ opioid receptor. nih.gov The introduction of a Dmt (2',6'-dimethyl-L-tyrosine) residue and a linker molecule resulted in ligands with high potency. nih.gov
Other Protein Targets:
Multidrug Transporter EmrD: In silico docking studies of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives showed good binding energies, ranging from -9.57 to -7.68 kcal/mol, toward the EmrD protein. These interactions were primarily driven by dipole-dipole and hydrogen bonds with the amino acid residues of the target protein. nih.gov
Enoyl-ACP Reductase: Novel Triclosan analogs, including 2-Phenoxy-5-piperidin-1-ylmethyl-phenol, were designed, and their binding mode at the active site of the enoyl-ACP reductase enzyme was analyzed using docking methods. researchgate.net
p53 Cancer Mutant Protein & Superoxide Dismutase (SOD): The binding interactions of Schiff base metal complexes with the p53 cancer mutant protein and the Cu, Zn-SOD enzyme have been explored. The docking scores indicated strong binding affinities, with the Copper(II) complex showing a particularly high binding score with both proteins. biointerfaceresearch.com
DNA Binding Interactions
Investigation of Cytotoxicity and Anticancer Potential
Several analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating a potential for development as anticancer agents.
Benzimidazolium Analogs: A series of benzimidazolium salts featuring a 1-(2-(piperidin-1-yl)ethyl) substituent were tested for anticancer activity. One compound, 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride, showed significant cytotoxic activity against the human colorectal adenocarcinoma cell line (DLD-1) with an IC50 value of 15.56 ± 4.01 μM. researchgate.net Another analog with a 4-methylbenzyl group was most active against the human liver cancer cell line (HepG2), with an IC50 value of 15.16 μM. researchgate.net Molecular docking studies for the most active compounds suggested that topoisomerase II alpha could be a possible target for their cytotoxic action. researchgate.net
A549 Lung Cancer Cells: A synthesized piperidine-containing molecule was tested for its anticancer activity on A549 lung cancer cells. It demonstrated significant cytotoxicity, with an IC50 value of 32.43 µM. The cell toxicity was dose-dependent, reaching 66.90% at a concentration of 100 µM. researchgate.net
Breast Cancer Cell Lines: A review of synthetic compounds targeting breast cancer highlights various heterocyclic structures with cytotoxic potential. rsc.org For example, combretastatin (B1194345) A4 analogues built on a steroidal framework showed activity against MCF-7 and MDA-MB-231 cells, with IC50 values of 7.5 µM and 5.5 µM, respectively, for the most potent compound. rsc.org
General Cytotoxicity Screening: In some studies, piperidine-containing analogs are screened for general toxicity. For example, a series of Triclosan mimics were evaluated for their cytotoxic potential against VERO (normal monkey kidney) and HepG2 (human liver cancer) cell lines and were found to be non-toxic even at concentrations up to 300 μg/mL. researchgate.net
Table 2: Cytotoxicity (IC₅₀) of Selected Piperidine-Containing Analogs
| Compound Class/Name | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | 15.56 ± 4.01 μM | researchgate.net |
| 1-(4-methylbenzyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 15.16 μM | researchgate.net |
| Synthesized Piperidine Molecule | A549 (Lung) | 32.43 µM | researchgate.net |
| Combretastatin A4 Analogue | MCF-7 (Breast) | 7.5 µM | rsc.org |
| Combretastatin A4 Analogue | MDA-MB-231 (Breast) | 5.5 µM | rsc.org |
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound and its analogs is crucial for their development as therapeutic agents. These studies are often performed computationally and in vitro.
The piperidine moiety itself is known to influence the biological activity of compounds by modulating their pharmacokinetic and pharmacodynamic properties. This can lead to enhanced efficacy or altered side-effect profiles.
In the development of N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives as opioid receptor ligands, researchers noted a discrepancy between in vitro and in vivo results for one potent ligand. nih.gov Despite having a high binding affinity in vitro, the compound did not show significant pain-relieving effects in vivo. nih.gov The researchers proposed several potential reasons for this low intrinsic efficacy, falling under pharmacokinetic and pharmacodynamic considerations:
Pharmacodynamics: The compound might not engage the necessary downstream signaling pathways required for an analgesic effect in a complex biological system. nih.gov
Pharmacokinetics: The metabolic stability of the compound could be low, meaning it is broken down too quickly in the body to reach effective concentrations at the target site. nih.gov
To improve these properties, medicinal chemists often modify the core structure. For example, incorporating lipophilic (fat-loving) groups into the molecule is a strategy expected to increase the cell permeability of the attached peptides, potentially leading to improved bioavailability. nih.gov
Furthermore, computational (in silico) methods are frequently used in the early stages to predict the pharmacokinetic properties and "drug-likeness" of new compounds. For a series of benzimidazolium chlorides containing a piperidine moiety, these computational assessments indicated that the compounds exhibited favorable drug-like properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Piperidin-1-ylmethyl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Mannich-type reactions or Petasis multicomponent reactions. For example, the Petasis reaction uses a phenolic substrate, an amine (piperidine), and a boronic acid under mild conditions. Optimization includes adjusting pH (e.g., acetic acid catalysis), solvent choice (e.g., dichloromethane or methanol), and temperature (room temperature to 50°C). Catalysts like triethylamine can enhance nucleophilic substitution efficiency. Purification via column chromatography or recrystallization ensures high purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., phenolic -OH stretch ~3200 cm⁻¹, piperidine C-N vibrations ~1250 cm⁻¹).
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and piperidinyl CH₂ groups (δ 2.0–3.0 ppm). ¹³C NMR confirms the piperidine-methyl linkage (δ 50–60 ppm).
- HPLC : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35) quantifies purity. UV detection at 254 nm is standard .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters for particulates) and full-body PPE. Avoid skin contact via nitrile gloves and lab coats. Store in airtight containers under inert gas (N₂) to prevent oxidation. Toxicity data suggest acute oral LD₅₀ > 2000 mg/kg (rat), but chronic exposure risks (e.g., carcinogenicity) require further study .
Advanced Research Questions
Q. How do crystallographic studies inform hydrogen bonding and conformational dynamics in this compound derivatives?
- Methodological Answer : X-ray diffraction reveals chair conformations of the piperidine ring and intermolecular hydrogen bonds (e.g., O-H···N). For example, in related compounds, C-H···π interactions (3.5–3.8 Å) stabilize crystal packing. Graph-set analysis (Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). No π-π stacking is observed in aromatic systems .
Q. What computational approaches predict electronic properties and biological interactions of this compound?
- Methodological Answer :
- DFT : B3LYP/6-311++G(d,p) calculates HOMO-LUMO gaps (e.g., ~5 eV) and electrostatic potential surfaces to identify reactive sites.
- TD-DFT : Simulates UV-Vis spectra (λ_max ~280 nm) for comparison with experimental data.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to biological targets (e.g., enzymes or receptors), with scoring functions (e.g., ΔG < -7 kcal/mol indicating strong binding) .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?
- Methodological Answer : Synthesize analogs with substituents on the phenol ring (e.g., halogens, methoxy) or piperidine (e.g., N-alkylation). Test in vitro bioassays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines). QSAR models correlate logP values (<3.0) with membrane permeability. Analogues like 3-(Piperidin-1-ylmethyl)phenol (CAS 73279-04-6) show improved solubility and activity .
Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Use standardized protocols:
- Solubility : Shake-flask method in buffers (pH 1–13) with HPLC quantification.
- Stability : Accelerated degradation studies (40°C/75% RH) monitor decomposition via LC-MS. Thermal analysis (DSC/TGA) identifies melting points (~150–200°C) and decomposition thresholds .
Key Notes
- Advanced Techniques : Crystallography and computational modeling require specialized software (e.g., SHELXL for refinement, Gaussian 16 for DFT).
- Contradictions : Stability data gaps (e.g., decomposition products) highlight the need for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
